molecular formula C15H11NS2 B8509503 Cyano(phenyl)methyl benzenecarbodithioate CAS No. 798555-06-3

Cyano(phenyl)methyl benzenecarbodithioate

Cat. No.: B8509503
CAS No.: 798555-06-3
M. Wt: 269.4 g/mol
InChI Key: XLUPMVIVMNSPCH-UHFFFAOYSA-N
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Description

Cyano(phenyl)methyl benzenecarbodithioate is a useful research compound. Its molecular formula is C15H11NS2 and its molecular weight is 269.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

798555-06-3

Molecular Formula

C15H11NS2

Molecular Weight

269.4 g/mol

IUPAC Name

[cyano(phenyl)methyl] benzenecarbodithioate

InChI

InChI=1S/C15H11NS2/c16-11-14(12-7-3-1-4-8-12)18-15(17)13-9-5-2-6-10-13/h1-10,14H

InChI Key

XLUPMVIVMNSPCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C#N)SC(=S)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 100 ml round bottom flask was added 5 ml phenyl magnesium bromide (3M solution in ethyl ether) and diluted to 20 ml with anhydrous THF. 1.2 g carbon disulfide was added dropwise to this mixture and stirred for ½ h at room temperature. Then to the dark red solution was added 3 g α-bromobenzeneacetonitrile dropwise and the mixture stirred for another 3 h. Water was added to the mixture and the organic product was extracted with diethyl ether (3×50 ml), dried with magnesium sulfate overnight and filtered. After removal of solvent and column chromatography (3:1 mixture of hexane and ethyl ether), pure α-cyanobenzyl dithiobenzoate was obtained as a red odorless solid (77% yield). Proton and carbon NMR spectra were consistent with the expected structure, CTA-CP-1.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
77%

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